molecular formula C11H9N5O B1652701 3-Amino-6-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 15908-70-0

3-Amino-6-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B1652701
CAS No.: 15908-70-0
M. Wt: 227.22
InChI Key: HTTMXXNJOHMNDV-UHFFFAOYSA-N
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Description

3-Amino-6-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest due to its potential biological activities, including anticancer, antiviral, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1-phenyl-2-pyrazolin-5-one with formamide under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrazolopyrimidine structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolopyrimidines, oxo derivatives, and dihydro derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Amino-6-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits significant biological activities, making it a candidate for drug development.

    Medicine: Due to its anticancer and antiviral properties, it is being investigated for potential therapeutic applications.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-6-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other molecular pathways involved in inflammation and viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-6-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit CDK2 selectively makes it a promising candidate for anticancer drug development .

Properties

CAS No.

15908-70-0

Molecular Formula

C11H9N5O

Molecular Weight

227.22

IUPAC Name

3-amino-6-phenyl-2,5-dihydropyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C11H9N5O/c12-8-7-10(16-15-8)13-9(14-11(7)17)6-4-2-1-3-5-6/h1-5H,(H4,12,13,14,15,16,17)

InChI Key

HTTMXXNJOHMNDV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=NNC(=C3C(=O)N2)N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=NNC(=C3C(=O)N2)N

15908-70-0

Origin of Product

United States

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